Zinc heptadecanoate

Description

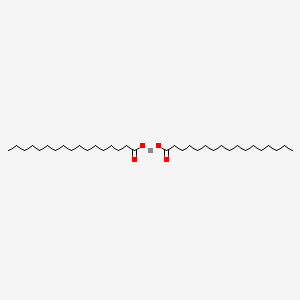

Zinc heptadecanoate (CAS 93028-41-2) is a metal carboxylate with the molecular formula Zn(C₁₇H₃₃O₂)₂. Its structure comprises a zinc ion coordinated to two heptadecanoate anions, as illustrated by the SMILES notation: [Zn+2].[O-]C(=O)CCCCCCCCCCCCCCCC.[O-]C(=O)CCCCCCCCCCCCCCCC . This compound is utilized in catalysis, particularly in biodiesel production, where it serves as a precursor for solid acid catalysts . Its thermal stability and Lewis acid properties make it suitable for esterification and transesterification reactions.

Structure

3D Structure of Parent

Properties

CAS No. |

63400-11-3 |

|---|---|

Molecular Formula |

C34H66O4Zn |

Molecular Weight |

604.3 g/mol |

IUPAC Name |

zinc;heptadecanoate |

InChI |

InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

WJECRDPVMSNVCG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, zinc heptadecanoate can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:

Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.

Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.

Major Products Formed:

Oxidation: Zinc oxide and heptadecanoic acid derivatives.

Substitution: Zinc complexes with new ligands and free heptadecanoic acid.

Scientific Research Applications

Zinc heptadecanoate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.

Medicine: Zinc compounds, including zinc heptadecanoate, are explored for their antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Lead Heptadecanoate (CAS 63399-94-0)

- Formula : Pb(C₁₇H₃₃O₂)₂

- Applications: Limited to industrial uses due to toxicity concerns. Safety data sheets advise against non-industrial applications .

- Key Difference: Unlike zinc heptadecanoate, lead derivatives are restricted in modern applications due to environmental and health risks.

Sodium and Potassium Heptadecanoates

- Sodium Heptadecanoate: Used as an analytical standard in lipid research (purity ≥99%) .

- Potassium Heptadecanoate: Emerging in material science for bio-based polymers and surfactants, with market growth driven by sustainable chemistry trends .

- Key Difference: Alkali metal salts are water-soluble and less thermally stable compared to zinc heptadecanoate, limiting their use in high-temperature catalysis.

Comparison with Ester Derivatives of Heptadecanoic Acid

Methyl Heptadecanoate (CAS 6064-90-0)

- Formula : C₁₈H₃₆O₂

- Applications :

- Key Difference: Unlike zinc heptadecanoate, methyl esters are volatile and serve as analytical tools rather than catalysts.

Ethyl Heptadecanoate (CAS 14010-23-2)

Cholesteryl Heptadecanoate (CAS 24365-37-5)

- Formula : C₄₄H₇₆O₂

- Applications :

- Key Difference: Unlike zinc heptadecanoate, cholesteryl esters are biologically active and integral to membrane studies.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.